Cas no 2167908-41-8 (3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde)
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
- EN300-1461198
- 2167908-41-8
-
- Inchi: 1S/C9H8N4O/c1-7-8(6-14)5-13(12-7)9-3-2-4-10-11-9/h2-6H,1H3
- InChI Key: GATVEYGGBNJQKQ-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C2=CC=CN=N2)N=C1C
Computed Properties
- Exact Mass: 188.06981089g/mol
- Monoisotopic Mass: 188.06981089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 60.7Ų
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1461198-500mg |
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde |
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| Enamine | EN300-1461198-1000mg |
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| Enamine | EN300-1461198-2500mg |
3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde |
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3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde |
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3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
3-Methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Overview
3-Methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 2167908-41-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a methyl group and a pyridazine moiety, along with an aldehyde functional group. The combination of these structural elements imparts the compound with distinct chemical and biological properties, making it a valuable candidate for further investigation.
Recent studies have highlighted the significance of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde in the context of its pharmacological activities. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in cancer progression. This finding underscores its potential as a lead compound for the development of anti-cancer drugs.
In addition to its anti-cancer properties, 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, Los Angeles (UCLA) revealed that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines. These findings suggest that it may have therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde has been extensively studied to optimize its production and improve its yield. A recent publication in Organic Letters described an efficient synthetic route that involves the condensation of 3-methylpyrazole with pyridazine followed by oxidation to form the aldehyde group. This method offers a scalable and cost-effective approach to producing the compound, which is crucial for its potential commercialization.
The physicochemical properties of 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde have also been thoroughly characterized. It is a solid at room temperature with a melting point ranging from 85 to 87°C. The compound is moderately soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental setups. Its stability under different conditions has been evaluated, and it has been found to be stable under standard laboratory conditions.
In terms of safety and toxicity, preliminary studies have indicated that 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carbaldehyde exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for human use. These assessments will be crucial for advancing the compound through preclinical and clinical trials.
The potential applications of 3-methyl-1-(pyridazin-3-y l)-1H-pyrazole-4-carbaldehyde extend beyond its direct therapeutic uses. It has also been explored as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at the University of Oxford have utilized this compound as a key intermediate in the development of novel antiviral agents targeting viral replication mechanisms.
In conclusion, 3-methyl-1-(pyridazin-3-y l)-1H-pyrazole-4-carbaldehyde (CAS No. 2167908-41-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more studies are conducted, this compound is likely to play an increasingly important role in advancing medical treatments for various diseases.
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